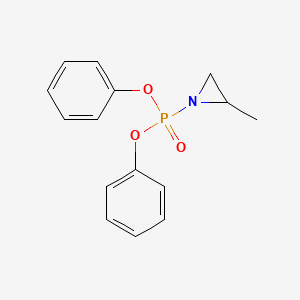
Diphenyl (R)-(2-Methylaziridin-1-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl (R)-(2-Methylaziridin-1-yl)phosphonate is a chemical compound with the molecular formula C15H16NO3P It is a phosphorylated aziridine derivative, characterized by the presence of a phosphonate group attached to a diphenyl structure and a 2-methylaziridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl (2methylaziridin-1-yl)phosphonate typically involves the reaction of diphenylphosphoryl chloride with 2-methylaziridine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the phosphonate ester bond. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of diphenyl (2methylaziridin-1-yl)phosphonate follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl (R)-(2-Methylaziridin-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Substituted aziridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, diphenyl (2methylaziridin-1-yl)phosphonate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various phosphorylated compounds and can be used in the preparation of complex molecules with potential pharmaceutical applications.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, diphenyl (2methylaziridin-1-yl)phosphonate is investigated for its potential therapeutic applications. Its unique structure allows it to act as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the manufacture of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of diphenyl (2methylaziridin-1-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. The aziridine ring is particularly reactive, allowing it to form stable adducts with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphonate: Lacks the aziridine moiety and has different reactivity and applications.
2-Methylaziridine: Lacks the phosphonate group and has different chemical properties.
Phosphorylated Aziridines: Compounds with similar structures but different substituents on the aziridine ring.
Uniqueness
Diphenyl (R)-(2-Methylaziridin-1-yl)phosphonate is unique due to the combination of the diphenylphosphonate and 2-methylaziridine moieties. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C15H16NO3P |
|---|---|
Peso molecular |
289.27 g/mol |
Nombre IUPAC |
1-diphenoxyphosphoryl-2-methylaziridine |
InChI |
InChI=1S/C15H16NO3P/c1-13-12-16(13)20(17,18-14-8-4-2-5-9-14)19-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |
Clave InChI |
AYLQICSBGVRCOK-UHFFFAOYSA-N |
SMILES canónico |
CC1CN1P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


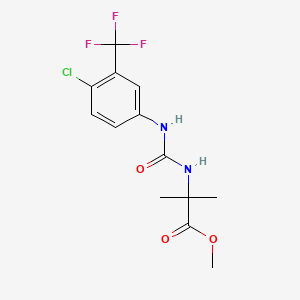
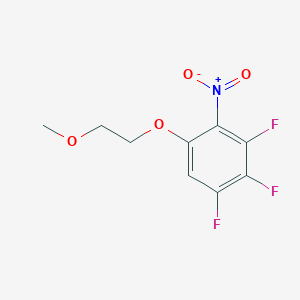
![4-(3-t-Butoxyphenyl)-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8574502.png)
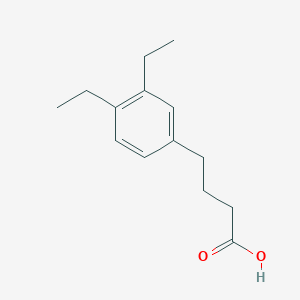
![6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8574515.png)
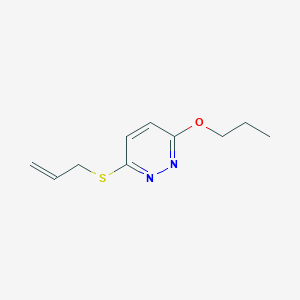
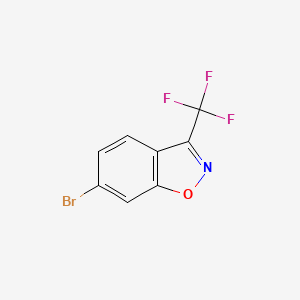
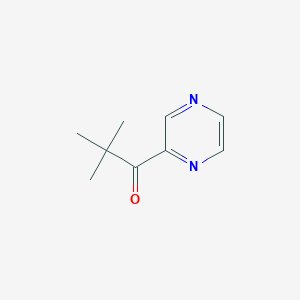
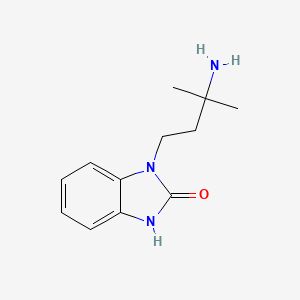
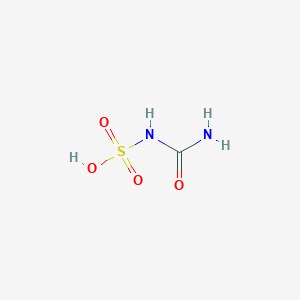
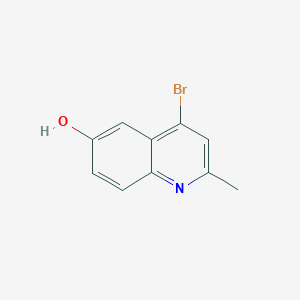
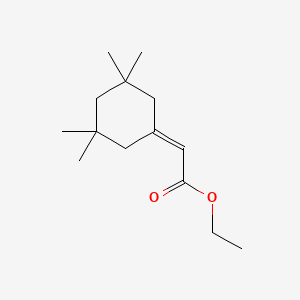
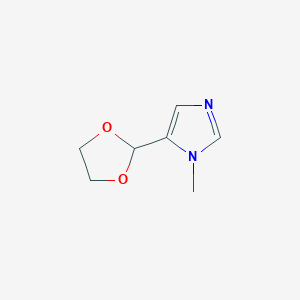
![2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (S)-](/img/structure/B8574573.png)
